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Compound of Interest

Compound Name:
3,5-Dioxocyclohexanecarboxylic

acid

Cat. No.: B1356027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3,5-Dioxocyclohexanecarboxylic acid (CAS No. 42858-60-6), a versatile intermediate in

organic synthesis. Due to the limited availability of experimentally derived spectra in public

databases, this document presents predicted data based on established principles of NMR, IR,

and Mass Spectrometry. These predictions offer valuable insights for the identification and

characterization of this compound in a laboratory setting.

Molecular Structure and Properties
Molecular Formula: C₇H₈O₄[1][2]

Molecular Weight: 156.14 g/mol [1][2]

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,5-
Dioxocyclohexanecarboxylic acid. These predictions are derived from the analysis of its
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constituent functional groups: a carboxylic acid and a 1,3-diketone system within a

cyclohexane ring.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 - 12.0 Broad Singlet 1H
Carboxylic acid proton

(-COOH)

~3.5 - 4.0 Multiplet 1H
Methine proton alpha

to carboxyl group

~2.5 - 3.0 Multiplet 4H

Methylene protons

adjacent to carbonyl

groups

~2.0 - 2.5 Multiplet 2H
Methylene proton of

the cyclohexane ring

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~190 - 210 Ketone carbonyl carbons (C=O)

~170 - 180 Carboxylic acid carbonyl carbon (-COOH)

~40 - 50 Methine carbon alpha to carboxyl group

~30 - 40 Methylene carbons

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Description of Absorption Functional Group

2500-3300 (very broad) O-H stretch Carboxylic acid

~1700-1725 (strong, sharp) C=O stretch Carboxylic acid dimer

~1680-1700 (strong, sharp) C=O stretch Ketone

~1210-1320 C-O stretch Carboxylic acid

~920 (broad) O-H bend (out-of-plane) Carboxylic acid dimer

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

156 Molecular ion [M]⁺

139 Loss of OH [M-17]⁺

111 Loss of COOH [M-45]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

like 3,5-Dioxocyclohexanecarboxylic acid. Instrument parameters should be optimized for

the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dioxocyclohexanecarboxylic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The

choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[3]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) and press into a thin, transparent pellet.

Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.[4]

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Electron Impact (EI).

Data Acquisition:

Acquire a full scan mass spectrum to determine the molecular ion peak.

Perform fragmentation analysis (MS/MS) on the molecular ion peak to elucidate the

structure based on the fragmentation pattern.[5]
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,5-
Dioxocyclohexanecarboxylic acid.

Sample Preparation Data Acquisition Data Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis.

NMR Data IR Data Mass Spec Data
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Caption: Logic for Functional Group Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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